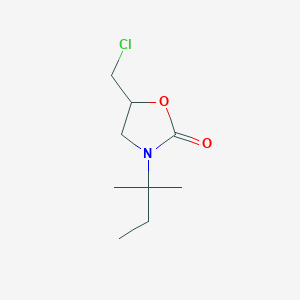

5-(Chloromethyl)-3-(2-methylbutan-2-yl)-1,3-oxazolidin-2-one

Description

Properties

Molecular Formula |

C9H16ClNO2 |

|---|---|

Molecular Weight |

205.68 g/mol |

IUPAC Name |

5-(chloromethyl)-3-(2-methylbutan-2-yl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C9H16ClNO2/c1-4-9(2,3)11-6-7(5-10)13-8(11)12/h7H,4-6H2,1-3H3 |

InChI Key |

DPDFXRVYNBALHR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)N1CC(OC1=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthesis via One-Pot Cyclization from Chiral Epoxides

- Starting Material: (S)-(-)-Glycidol or epoxide derivatives with appropriate stereochemistry.

- Step 1: Nucleophilic ring opening of the epoxide with suitable amines or amino alcohols to generate amino alcohol intermediates.

- Step 2: Cyclization of amino alcohols with carbamoylating agents (e.g., N,N'-carbonyldiimidazole, CDI) to form the oxazolidinone core.

- Step 3: Functionalization with chloromethyl groups via chloromethylation reagents such as chloromethyl methyl ether or chloromethyl chloride.

- High stereoselectivity due to chiral starting materials.

- One-pot procedures reduce purification steps.

- Opening of epoxide with aniline derivatives followed by ring closure with CDI yields the oxazolidinone, which is then chloromethylated at the 3-position.

Chloromethylation of Oxazolidinone Rings

- Reagents: Formaldehyde derivatives (e.g., paraformaldehyde) and hydrogen chloride or chloromethylating agents.

- Procedure: The oxazolidinone ring is subjected to chloromethylation under acidic conditions, often in the presence of catalysts like zinc chloride or zinc bromide, to selectively introduce chloromethyl groups at the 3-position.

- Temperature: 0–25°C for selectivity.

- Solvent: Dichloromethane or acetonitrile.

- Reaction time: 2–6 hours depending on reagent excess.

Note: This method is efficient for introducing chloromethyl groups selectively onto the oxazolidinone ring, especially when protected or substituted to prevent overreaction.

Synthesis via N-Aryl Carbamate Intermediates

- Starting Material: N-aryl carbamates derived from aromatic amines.

- Procedure: Carbamate formation followed by cyclization to form the oxazolidinone ring, then chloromethylation at the 3-position.

- Moreno et al. (2022) demonstrated the synthesis of oxazolidinones from N-aryl carbamates, which can be functionalized with chloromethyl groups using chloromethyl methyl ether or chloromethyl chloride under controlled conditions.

Reaction Scheme and Pathway Summary

In-Depth Research Findings and Optimization

Recent research emphasizes the importance of stereochemistry, regioselectivity, and yield optimization:

- Chiral Starting Materials: Use of (S)-(-)-Glycidol or enantiomerically pure epoxides ensures high stereoselectivity in the final compound.

- Catalyst Use: Lewis acids like zinc chloride improve chloromethylation efficiency.

- One-Pot Processes: Combining steps reduces purification and improves overall yield, as demonstrated in patent WO2012140061A1.

| Method | Typical Yield | Remarks |

|---|---|---|

| Epoxide opening + cyclization | 70–85% | High stereoselectivity |

| Chloromethylation | 80–90% | Selective at 3-position |

Notes on Precursors and Functional Group Compatibility

- Starting materials: (S)-Glycidol derivatives, amino alcohols, carbamates.

- Functional group tolerance: The methods tolerate various substituents on aromatic rings, as shown in research on related oxazolidinones.

- Safety considerations: Chloromethylation reagents are toxic and require proper handling under fume hoods.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(2-methylbutan-2-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Cyclization Reactions: The oxazolidinone ring can be involved in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted oxazolidinones, while oxidation can produce oxazolidinone derivatives with different functional groups.

Scientific Research Applications

5-(Chloromethyl)-3-(2-methylbutan-2-yl)-1,3-oxazolidin-2-one has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of specific biological pathways.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(2-methylbutan-2-yl)-1,3-oxazolidin-2-one involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The oxazolidinone ring can also interact with specific enzymes, affecting their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and properties of the target compound with analogs:

Crystallographic and Stability Considerations

- Crystal Packing : Compounds with planar substituents (e.g., phenyl) form dense crystals via C-H···π interactions, whereas bulky tert-pentyl groups disrupt packing, reducing melting points .

- Stability: The chloromethyl group in the target compound is prone to hydrolysis under basic conditions, whereas trifluoromethyl (C₁₄H₁₂F₃NO₃) and propargyloxymethyl (C₁₄H₁₂F₃NO₃) groups enhance stability against nucleophilic attack .

Biological Activity

5-(Chloromethyl)-3-(2-methylbutan-2-yl)-1,3-oxazolidin-2-one, with the CAS number 1934622-81-7, is a compound belonging to the oxazolidinone family. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, structure-activity relationships, and relevant case studies.

The molecular formula of 5-(Chloromethyl)-3-(2-methylbutan-2-yl)-1,3-oxazolidin-2-one is , with a molecular weight of 205.68 g/mol. The structural characteristics of this compound are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₆ClNO₂ |

| Molecular Weight | 205.68 g/mol |

| CAS Number | 1934622-81-7 |

Antimicrobial Properties

Oxazolidinones are primarily known for their antimicrobial activity. The compound may exhibit similar properties due to its structural resemblance to known oxazolidinone antibiotics like linezolid. Research indicates that modifications in the oxazolidinone structure can enhance antibacterial activity against Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Structure-Activity Relationship (SAR)

The biological activity of oxazolidinones is heavily influenced by their chemical structure. The presence of halogen substituents, such as chlorine in this compound, can enhance lipophilicity and improve membrane permeability, potentially leading to increased biological activity .

Study on Antimicrobial Efficacy

In a comparative study of various oxazolidinone derivatives, compounds with chloromethyl groups exhibited improved antibacterial properties against resistant strains compared to their non-substituted counterparts. The study utilized minimum inhibitory concentration (MIC) assays to determine efficacy .

Evaluation of Antithrombotic Potential

Another research effort focused on evaluating the antithrombotic potential of structurally similar oxazolidinones. The findings indicated that modifications at specific positions on the oxazolidinone ring could significantly alter FXa inhibition potency . Although specific data on 5-(Chloromethyl)-3-(2-methylbutan-2-yl)-1,3-oxazolidin-2-one is sparse, these insights suggest avenues for future research.

Q & A

Q. How can synthetic routes for 5-(Chloromethyl)-3-(2-methylbutan-2-yl)-1,3-oxazolidin-2-one be optimized to improve yield and purity?

Methodological Answer: Synthetic optimization often involves modifying reaction conditions (e.g., temperature, solvent polarity, or catalyst loading). For oxazolidinone derivatives, patents describing analogous compounds (e.g., 3-(4-fluorophenyl)-5-oxopentanoyl oxazolidinone) highlight the use of stepwise protection/deprotection strategies and controlled alkylation to minimize side reactions . Purification via recrystallization or column chromatography with non-polar solvents (hexane/ethyl acetate) is recommended to isolate the chloromethyl-substituted product.

Q. What analytical techniques are most reliable for confirming the crystal structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) remains the gold standard. The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement, enabling precise determination of bond lengths, angles, and stereochemistry . For accurate results, ensure high-resolution data (<1.0 Å) and validate refinement parameters (R-factor < 0.05). ORTEP-3 can generate publication-quality thermal ellipsoid diagrams .

Q. What safety protocols are critical when handling the chloromethyl functional group?

Methodological Answer: The chloromethyl group is reactive and potentially toxic. Follow GHS guidelines: use chemical-resistant gloves (EN 374 tested), eye/face protection, and respiratory gear in poorly ventilated areas . Avoid aqueous environments to prevent hydrolysis. Store under inert gas (N₂/Ar) at ≤4°C to stabilize the compound.

Advanced Research Questions

Q. How does the reactivity of the chloromethyl group influence derivatization pathways in medicinal chemistry?

Methodological Answer: The chloromethyl group undergoes nucleophilic substitution (SN2) or elimination under basic conditions. For example, bromomethyl analogs (e.g., 5-(Bromomethyl)-3-(2-methylphenyl)-oxazolidin-2-one) are precursors for cross-coupling reactions (Suzuki, Buchwald-Hartwig) . Kinetic studies using HPLC or LC-MS can track substituent stability in protic solvents .

Q. What computational strategies predict the compound’s binding affinity for pharmacological targets (e.g., α7 nicotinic receptors)?

Methodological Answer: Molecular docking (e.g., MOE software) and molecular dynamics simulations can model interactions with targets like α7 receptors. Compare with known agonists (e.g., spiro-oxazolidinone derivatives) by aligning pharmacophores (hydrogen-bond acceptors, hydrophobic regions) . Validate predictions with in vitro binding assays (Ki measurements).

Q. How can crystallographic data resolve discrepancies in reported stereochemistry?

Methodological Answer: For chiral centers, use anomalous scattering (Cu-Kα radiation) or refine Flack parameters in SHELXL to assign absolute configuration . Cross-validate with circular dichroism (CD) or NMR anisotropy (e.g., Mosher ester derivatives). Case studies on fluorinated oxazolidinones demonstrate this approach .

Q. What experimental designs address challenges in characterizing labile intermediates during synthesis?

Methodological Answer: Low-temperature techniques (e.g., –78°C reaction quenching) stabilize intermediates. Use real-time monitoring (FTIR, Raman spectroscopy) to track transient species. For air-sensitive steps, employ Schlenk lines or gloveboxes. Leitner et al.’s derivatization protocols for nitrobenzylidene analogs provide a template .

Q. How do steric effects from the 2-methylbutan-2-yl group impact conformational analysis?

Methodological Answer: The bulky tert-butyl-like substituent restricts oxazolidinone ring puckering. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model torsional barriers, while SC-XRD reveals preferred conformers . Compare with analogs lacking steric hindrance (e.g., 3-aryl derivatives) to quantify energy differences.

Q. How can contradictory spectral data (NMR, IR) be reconciled for this compound?

Methodological Answer: Contradictions often arise from solvent effects or impurities. Re-record spectra in deuterated DMSO (for solubility) and use 2D NMR (COSY, HSQC) to resolve signal overlap. Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion confirmation . For IR, compare computed (DFT) and experimental carbonyl stretches (~1750 cm⁻¹).

Q. What methodologies validate the compound’s stability under physiological conditions?

Methodological Answer: Simulate physiological pH (7.4) and temperature (37°C) in buffered solutions. Monitor degradation via UPLC-MS over 24–72 hours. For metabolites, employ derivatization with 2-nitrobenzaldehyde (2-NBA) followed by LC-MS/MS, as used for nitrofuran analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.